sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate
Description
Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate is a sodium-stabilized enolate featuring a trifluoromethyl group, a ketone moiety, and a thiophen-2-yl substituent. The (Z)-configuration indicates stereospecific positioning of substituents around the double bond, influencing its electronic and steric properties. This compound’s structure combines electron-withdrawing groups (trifluoromethyl, ketone) with the conjugated thiophene ring, which may enhance resonance stabilization and reactivity .
Properties
Molecular Formula |
C8H4F3NaO2S |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate |
InChI |
InChI=1S/C8H5F3O2S.Na/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-4,13H;/q;+1/p-1/b7-4-; |
InChI Key |
WLWXXJPQACLTLE-ZULQGGHCSA-M |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate typically involves the reaction of a thiophene derivative with a trifluoromethyl ketone under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or sodium methoxide, which facilitates the formation of the enolate intermediate. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives of the thiophene ring.
Scientific Research Applications
Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Comparative Structural and Physicochemical Properties
| Property | Target Compound | Analog A | Analog B |
|---|---|---|---|
| Molecular Formula | C₉H₅F₃O₂S | C₁₀H₇F₃O₂S | C₁₁H₉F₃O₂ |
| Substituent | Thiophen-2-yl | 5-Methylthiophen-2-yl | 2-Methylphenyl |
| Molecular Weight (g/mol) | ~246.2 | ~260.2 | ~254.2 |
| Key Functional Groups | Trifluoromethyl, ketone, enolate | Trifluoromethyl, ketone, enolate | Trifluoromethyl, ketone, enolate |
| Aromatic System | Thiophene (sulfur-containing) | Methylthiophene | Phenyl (carbon-only) |
Key Observations:
This may increase stability and alter reactivity in nucleophilic or electrophilic environments . The 5-methyl group in Analog A adds steric bulk and electron-donating effects, which could reduce resonance stabilization compared to the unsubstituted thiophene in the target compound .
Solubility and Lipophilicity: All three compounds are sodium salts, ensuring moderate water solubility. However, the thiophene and methylphenyl substituents influence organic solvent compatibility.
Spectral Properties: While direct fluorescence data for the target compound is unavailable, Table 1 in highlights fluorescence parameters for structurally related enolates. Thiophene’s conjugated system may enhance fluorescence quantum yield relative to phenyl analogs due to extended π-electron systems .
In contrast, Analog B’s phenyl group lacks sulfur’s polarizability, possibly reducing dipole-dipole stabilization .
Biological Activity
Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate, also known by its CAS number 1314088-93-1, is a synthetic compound with potential applications in various fields including pharmaceuticals and agriculture. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: CHFNaOS
- Molecular Weight: 244.17 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1=CSC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]
These properties suggest that the compound contains a thiophene ring and trifluoromethyl groups, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets at the molecular level. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Potential
There is emerging interest in the anticancer properties of compounds featuring trifluoromethyl and thiophene groups. These compounds may induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of cell proliferation : By interfering with cell cycle regulation.
- Induction of oxidative stress : Leading to cellular damage and apoptosis.
A study involving related compounds demonstrated significant cytotoxicity against human cancer cell lines, indicating that this compound could exhibit similar effects.
Case Study 1: Antimicrobial Efficacy
In a comparative study of thiophene-based compounds against Gram-positive and Gram-negative bacteria, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that this compound could be further evaluated for its antimicrobial potential.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Sodium;(Z)-... | TBD | Escherichia coli |
Case Study 2: Anticancer Activity
A recent investigation into structurally similar compounds indicated significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells). The study reported IC values ranging from 10 to 30 µM for these compounds.
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| Compound B | 15 | MCF7 |
| Sodium;(Z)-... | TBD | A549 |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under anhydrous conditions. For example, analogous compounds (e.g., tetrachloromonospirocyclotriphosphazenes) are synthesized by reacting precursors like carbazolyldiamine with phosphazene derivatives in tetrahydrofuran (THF) at room temperature for 3 days, followed by purification via column chromatography . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF vs. DMF), and reaction time. Monitoring via thin-layer chromatography (TLC) ensures reaction completion.
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable for confirming its configuration?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, especially for small molecules . Complementary techniques include:
- NMR : NMR to confirm trifluoromethyl groups; NMR for olefinic protons and thiophene ring protons.
- IR : Peaks at ~1650–1750 cm for carbonyl (C=O) and ~1100 cm for C-F bonds.
Cross-validation across techniques minimizes ambiguity.
Q. What solvent systems are compatible with this sodium salt, and how does solubility impact its reactivity in organic reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the ionic sodium moiety. However, THF or dichloromethane may be preferred for reactions requiring anhydrous conditions. Solubility tests (e.g., UV-Vis spectroscopy) should precede reaction design. Poor solubility can lead to incomplete reactions, requiring phase-transfer catalysts or co-solvents.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution to identify reactive sites. For example:
- The enolate oxygen and thiophene sulfur are nucleophilic centers.
- The trifluoromethyl group withdraws electron density, stabilizing the enolate.
Software like Gaussian or ORCA can simulate transition states for reactions (e.g., Michael additions). Validation against experimental kinetic data is critical .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic observations (e.g., unexpected bond lengths or stereochemistry)?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Approaches include:
- Variable-temperature XRD : Captures conformational flexibility.
- Solid-state NMR : Compares solution vs. solid-state configurations.
- Hirshfeld surface analysis : Identifies intermolecular interactions distorting bond lengths .
Q. How does the sodium counterion influence the compound’s stability and coordination chemistry in solution?
- Methodological Answer : The sodium ion can form ion pairs with the enolate, affecting solubility and reactivity. Conductivity measurements and NMR track ion-pair dynamics. Chelating agents (e.g., crown ethers) may sequester sodium, altering reactivity pathways. Comparative studies with potassium or lithium salts are recommended .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) for IC/EC determination. Bootstrap resampling or Bayesian methods account for variability in biological replicates. Ensure sodium intake controls are included to isolate compound-specific effects .
Q. How can researchers design experiments to differentiate between the compound’s direct chemical effects and matrix interference (e.g., in catalytic studies)?
- Methodological Answer :
- Control experiments : Use inert sodium salts (e.g., sodium sulfate) to isolate ionic effects.
- Isotopic labeling : -labeled thiophene tracks sulfur participation in catalysis.
- Kinetic profiling : Compare reaction rates in homogeneous vs. heterogeneous systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
